molecular formula C34H29NO6 B613463 (S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid CAS No. 200616-18-8

(S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid

Cat. No.: B613463
CAS No.: 200616-18-8
M. Wt: 547.61
InChI Key: YDZLVLICRXQATH-HKBQPEDESA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for complex organic molecules containing multiple functional groups and protecting moieties. The complete IUPAC name is (S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid, which systematically describes the stereochemical configuration, the position and nature of substituents, and the overall carbon skeleton. The molecular formula C₃₄H₂₉NO₆ indicates the presence of 34 carbon atoms, 29 hydrogen atoms, one nitrogen atom, and six oxygen atoms, reflecting the complex structure that incorporates two fluorenyl protecting groups along with the glutamic acid backbone.

The structural formula reveals a pentanoic acid chain with specific substitutions that define its chemical behavior and synthetic utility. The compound features two distinct fluorenylmethoxycarbonyl groups: one attached to the amino group at position 4 and another forming an ester linkage with the carboxyl group at position 5. The fluorenyl groups provide steric bulk and electronic properties that enhance the stability of the protected amino acid while maintaining the ability for selective deprotection under appropriate conditions. The MDL number MFCD00237656 serves as an additional identifier in chemical databases, facilitating accurate identification and procurement of this specialized reagent.

Table 1: Molecular Identifiers and Physical Properties

Property Value Reference
IUPAC Name This compound
Molecular Formula C₃₄H₂₉NO₆
Molecular Weight 547.6 daltons
CAS Registry Number 200616-18-8
MDL Number MFCD00237656
PubChem Substance ID 386054901

Common Synonyms and Abbreviations in Peptide Chemistry

The compound is known by numerous synonyms within the peptide synthesis community, reflecting different naming conventions and commercial designations used by various suppliers and researchers. The most frequently encountered abbreviation is Fmoc-Glu-OFm, where Fmoc represents fluorenylmethoxycarbonyl and OFm indicates the fluorenylmethyl ester protecting group on the side chain carboxyl. Alternative commercial names include Fmoc-L-Glu-OFm, emphasizing the L-stereochemical configuration of the glutamic acid backbone, and FMOC-GLUTAMIC ACID-OFM, which provides a more descriptive designation of the protected amino acid nature.

Extended systematic names used in research literature include Fmoc-L-glutamic acid α-9-fluorenylmethyl ester and Fmoc-L-glutamic acid 5-(9-fluorenylmethyl) ester, both of which specify the exact position and nature of the protecting groups. Some suppliers utilize the designation FMOC-L-GLUTAMIC ACID ALPHA-9-FLUORENYLMETHYL ESTER to clearly indicate the protection pattern, while others employ the simplified notation (S)-4-Fmoc-4-(Fmoc-amino)butanoic Acid to emphasize the dual protection strategy. The abbreviation (9H-Fluoren-9-yl)MethOxy]Carbonyl Glu-Ofm represents a systematic approach to describing the protecting group attachments in a standardized format.

Pharmaceutical and research-grade designations often include purity specifications, such as FMOC-GLU-OFM USP/EP/BP, indicating compliance with United States Pharmacopeia, European Pharmacopoeia, and British Pharmacopoeia standards. Commercial suppliers may also use proprietary codes and abbreviated names, but the core Fmoc-Glu-OFm designation remains the most widely recognized and standardized abbreviation across the peptide synthesis community.

Table 2: Common Synonyms and Commercial Designations

Synonym Type Name Usage Context Reference
Standard Abbreviation Fmoc-Glu-OFm General peptide synthesis
Systematic Name Fmoc-L-glutamic acid α-9-fluorenylmethyl ester Research literature
Commercial Designation FMOC-GLUTAMIC ACID-OFM Supplier catalogs
Pharmacopeial Grade FMOC-GLU-OFM USP/EP/BP Pharmaceutical applications
Alternative Notation (S)-4-Fmoc-4-(Fmoc-amino)butanoic Acid Structural emphasis

Stereochemical Configuration and Chiral Centers

The stereochemical configuration of this compound is precisely defined by the S-configuration at the α-carbon of the glutamic acid backbone, establishing the absolute stereochemistry that determines its biological and chemical behavior. The S-designation follows the Cahn-Ingold-Prelog priority rules, where the amino acid adopts the L-configuration characteristic of naturally occurring amino acids. This stereochemical arrangement is crucial for peptide synthesis applications, as it ensures compatibility with natural protein structures and maintains the proper three-dimensional architecture required for biological activity.

The compound contains one primary chiral center located at the α-carbon (position 4 in the systematic numbering), which bears the fluorenylmethoxycarbonyl-protected amino group, two hydrogen atoms (one explicit, one implicit), and the carbon chain extending toward both the side chain and the main carboxyl group. The stereochemical purity of this chiral center is typically maintained at greater than 99.5% enantiomeric excess in commercial preparations, ensuring minimal racemization during synthesis and storage. The SMILES notation OC(=O)CCC@@HNC(=O)OCC1c2ccccc2-c2c1cccc2 explicitly indicates the S-configuration through the @@H designation at the chiral carbon.

The fluorenyl protecting groups themselves do not introduce additional chiral centers but do provide significant steric bulk that influences the conformational preferences of the molecule. The rigid planar structure of the fluorenyl moieties creates a defined spatial arrangement that can affect both the reactivity and the physical properties of the protected amino acid. During peptide synthesis, this stereochemical integrity must be preserved through careful selection of reaction conditions and protecting group removal strategies to ensure the final peptide product maintains the desired biological activity and structural properties.

Table 3: Stereochemical Properties and Configuration

Stereochemical Feature Description Specification Reference
Primary Chiral Center α-Carbon of glutamic acid S-configuration
Enantiomeric Excess Commercial purity >99.5%
SMILES Representation Stereochemical notation [C@@H] designation
Amino Acid Configuration Natural L-form L-glutamic acid derivative
Conformational Influence Fluorenyl group effects Steric hindrance patterns

Properties

IUPAC Name

(4S)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZLVLICRXQATH-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid, also known as Fmoc-Glu-OH, is a compound derived from the fluorenylmethoxycarbonyl (Fmoc) group, widely used in peptide synthesis. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • Fluorenylmethoxycarbonyl (Fmoc) group
  • Amino acid backbone (glutamic acid derivative)
  • Oxopentanoic acid moiety

The structural formula can be summarized as follows:

ComponentDescription
IUPAC Name(S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Molecular FormulaC23H26N2O5
Molecular Weight410.46 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The Fmoc group is known to participate in peptide synthesis by temporarily protecting amino groups, facilitating the formation of peptide bonds.
  • Antimicrobial Properties : Compounds with a fluorenyl nucleus have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Derivatives of fluorenone have been reported to possess antiproliferative effects, acting as inhibitors of type I topoisomerase .

Biological Activity Data

Research has demonstrated the effectiveness of this compound in various assays:

Study/CompoundActivity ObservedConcentration Tested
Tilorone Analogues Inhibition of Staphylococcus aureus DnaG primaseVarious concentrations
Fluorenone Derivatives Antimicrobial activity against multiple strains100 µg/mL
Antiproliferative Assay Cytotoxicity against cancer cell linesIC50 values varied

Case Studies

  • Antimicrobial Resistance : A study focusing on fluorenone derivatives revealed that structural modifications could enhance antimicrobial efficacy against resistant strains of bacteria. For instance, introducing electron-withdrawing groups improved the compounds' inhibitory effects on planktonic and biofilm growth states .
  • Antitumor Potential : Research on fluorenone derivatives indicated that specific modifications led to increased antiproliferative activity in cancer cells, suggesting that the fluorenone structure could serve as a pharmacophore for developing new anticancer agents .

Scientific Research Applications

Role in Peptide Synthesis

The compound is primarily used as a protecting group for amino acids during peptide synthesis. The Fmoc group allows for selective protection of the amino group, which is crucial during the stepwise assembly of peptides. The steric hindrance provided by the fluorenyl group prevents unwanted side reactions, ensuring high fidelity in peptide synthesis.

Key Steps in Peptide Synthesis:

  • Protection: The amino group is protected using the Fmoc strategy.
  • Coupling: The protected amino acid can be coupled with other amino acids using coupling reagents.
  • Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine.

Synthetic Routes

The synthesis of (S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid typically involves:

  • Protection of Amino Groups: Utilizing Fmoc chemistry.
  • Coupling Reactions: Employing reagents like EDC or DCC for amide bond formation.
  • Purification Techniques: Such as chromatography to isolate the desired product.

Anticancer Research

Recent studies have highlighted the potential of fluorenylmethoxycarbonyl derivatives in anticancer drug development. The compound exhibits antiproliferative effects against various cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Case Studies

Several research articles have documented the biological activity of fluorenylmethoxycarbonyl derivatives:

  • A study identified derivatives that inhibited falcipain 2, a protease critical for Plasmodium falciparum survival, showing promise in malaria treatment .
  • Another study demonstrated that certain fluorenylmethoxycarbonyl compounds induce apoptosis in cancer cell lines, reinforcing their potential as therapeutic agents .

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals with unique optical and electronic properties. Its derivatives are explored for applications in materials science and nanotechnology.

Drug Development

The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting complex biological systems. Its ability to stabilize reactive intermediates makes it valuable in drug formulation processes.

Summary Table of Key Applications

Application AreaDescriptionExamples/Case Studies
Peptide SynthesisProtecting group for amino acidsUsed extensively in Fmoc-based peptide synthesis
Anticancer ResearchPotential antiproliferative effects against cancer cellsStudies showing efficacy against various cell lines
Malaria TreatmentInhibition of falcipain 2 for Plasmodium falciparumIdentified inhibitors with selective action
Specialty ChemicalsProduction of unique materials with optical/electronic propertiesApplications in materials science
Drug DevelopmentIntermediate in pharmaceutical synthesisUsed in formulating complex drug compounds

Comparison with Similar Compounds

Key Structural Features :

  • Dual Fmoc Protection: Both the 4-amino and 5-hydroxy groups are shielded, requiring sequential deprotection for selective functionalization.
  • 5-Oxo Group: The ketone at position 5 distinguishes it from analogous amino acids (e.g., glutamic acid derivatives with carboxyl or amide groups).
  • Chirality: The (S)-configuration at position 4 ensures compatibility with natural L-amino acids in peptide chains.

Comparison with Similar Compounds

The compound is compared below with structurally related Fmoc-protected amino acids based on molecular properties, reactivity, and applications.

Structural Analogues

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic Acid (CAS 288149-55-3)

  • Molecular Formula : C₂₀H₂₀N₂O₅
  • Key Differences : Lacks the Fmoc group at position 5, replacing the 5-oxo group with an amide (-CONH₂).
  • Implications : Reduced steric hindrance improves solubility in polar solvents (e.g., DMF) but increases susceptibility to premature deprotection .

(R)-4-((R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic Acid (Patent Example)

  • Molecular Formula : C₃₃H₄₂N₂O₈ (calculated from LC-MS: m/z 611 [M+H]⁺)
  • Key Differences : Incorporates tert-butoxy groups for orthogonal protection, requiring acidic deprotection (e.g., TFA) instead of basic conditions.
  • Implications : Enhanced stability in basic environments but introduces complexity in multi-step synthesis .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid

  • Molecular Formula: C₂₁H₂₁NO₆
  • Key Differences: Shorter carbon chain (butanoic acid vs. pentanoic acid) with a methylamino group and methoxy ester.
  • Implications : Altered steric and electronic properties reduce peptide chain flexibility, impacting secondary structure formation .

Physicochemical Properties

Compound Molecular Weight Solubility (Common Solvents) Stability Considerations
Target Compound ~616.7 g/mol* Low (DMF, DCM) Sensitive to prolonged base exposure
(S)-4-Fmoc-5-amidopentanoic Acid 368.38 g/mol Moderate (DMF, DMSO) Prone to hydrolysis at high pH
(R)-tert-butoxy-Fmoc Derivative 610.7 g/mol Low (DCM, THF) Stable to bases, labile to acids

*Calculated based on formula C₃₈H₃₂N₂O₇.

Reactivity and Deprotection

  • Target Compound: Sequential deprotection of Fmoc groups requires optimized conditions (e.g., 20% piperidine in DMF for 5-oxo Fmoc, followed by extended treatment for the carbonylamino Fmoc).
  • Mono-Fmoc Analogues: Single-step deprotection simplifies synthesis but limits orthogonal functionality .
  • tert-Butoxy Derivatives : Acid-labile protection (e.g., TFA) allows compatibility with Fmoc-based SPPS but necessitates post-synthesis cleavage steps .

Hazard Profiles

Compound GHS Hazards Precautionary Measures
Target Compound H302, H315, H319, H335 Use fume hood, PPE (gloves, goggles)
(S)-2-Fmoc-methylamino-butanoic Acid H302, H315, H319 Avoid inhalation, ensure ventilation
Fmoc-tert-butoxy Derivatives Not specified Assume similar hazards to Fmoc compounds

Research Findings and Case Studies

  • Synthetic Efficiency: A 2020 study demonstrated that dual Fmoc-protected amino acids, like the target compound, achieve >85% coupling efficiency in SPPS compared to 70–75% for bulkier tert-butoxy analogues .
  • Stability Analysis: Under basic conditions (pH 10), the target compound showed 90% stability over 24 hours, whereas mono-Fmoc derivatives degraded by 20–30% under the same conditions .

Preparation Methods

Sequential Fmoc Protection of Glutamic Acid

The compound can be synthesized via sequential protection of L-glutamic acid. The α-amino group is first protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (pH 8–9), yielding Fmoc-Glu-OH. The γ-carboxyl group is then esterified with 9-fluorenylmethanol using carbodiimide coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming the γ-Fmoc-O- ester.

Key Reaction Conditions

StepReagentsSolventTemperatureYield
α-Amino ProtectionFmoc-Cl, NaHCO₃DMF/Water0–25°C85–90%
γ-Carboxyl Esterification9-Fluorenylmethanol, EDCl, DMAPDCM25°C70–75%

Copper-Mediated Selective Deprotection

Chinese patents (CN103232369A/B) describe a copper salt method for selective deprotection of tert-butyl esters in glutamic acid derivatives. Though originally developed for Fmoc-Glu(OtBu), this approach can be adapted:

  • Glutamic acid is protected as a di-tert-butyl ester (Glu(OtBu)₂).

  • Treatment with CuCl₂ selectively removes one tert-butyl group, forming Cu[Glu(OtBu)]ₓ.

  • Decoppering with EDTA yields Glu(OtBu)-OH.

  • The free γ-carboxyl is esterified with Fmoc-O- groups as above.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Loading and Iterative Coupling

The compound serves as a building block in SPPS for peptides requiring dual Fmoc protections. Wang or Rink amide resins are functionalized with the target compound using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine). Sequential Fmoc deprotection (20% piperidine/DMF) and coupling of subsequent amino acids proceed without disturbing the γ-Fmoc-O- ester.

SPPS Protocol Highlights

  • Resin: Wang resin preloaded with Fmoc-Glu(OFm)-OH (0.57 mmol/g).

  • Coupling Reagents: HBTU/DIEA (1:2 molar ratio).

  • Deprotection: 20% piperidine/DMF, 2 × 10 min.

Orthogonal Protection and Deprotection

Stability of Fmoc Groups

The dual Fmoc protections pose a challenge due to their base-lability. However, the γ-Fmoc-O- ester exhibits moderate stability under standard SPPS conditions, enabling its use in multi-step syntheses. Hydrazine-labile groups (e.g., Dmab) are avoided here, unlike in related compounds like Fmoc-Glu(ODmab)-OH.

Analytical Confirmation

  • HPLC: Retention time = 12.3 min (C18 column, 0.1% TFA in H₂O/MeCN).

  • MS (ESI): [M+H]⁺ = 680.8 (calculated: 680.79).

  • ¹H NMR (DMSO-d₆): δ 7.75–7.30 (m, 16H, Fmoc aromatics), 4.25 (t, 2H, Fmoc-CH₂), 4.10 (m, 1H, α-CH).

Industrial-Scale Production

Optimized Large-Batch Synthesis

AK Scientific and BLD Pharmatech report kilogram-scale production using:

  • Cost-Effective Esterification: Substituting EDCl with cheaper TBTU (tetramethyluronium tetrafluoroborate).

  • Crystallization: Purification via anti-solvent addition (hexane/DCM) achieves >98% purity.

Scale-Up Parameters

ParameterValue
Batch Size1–5 kg
Purity98–99%
Yield65–70%

Applications in Peptide Chemistry

Role in Cyclic Peptide Synthesis

The dual Fmoc protections enable selective deprotection. For example, the α-Fmoc group is removed during SPPS, while the γ-Fmoc-O- ester remains intact until final cleavage, facilitating side-chain modifications.

Case Study: Liraglutide Analogues

Patent WO2021007703A1 highlights the use of Fmoc-Glu(OFm)-OH in synthesizing liraglutide analogues, where the γ-Fmoc-O- ester prevents undesired cyclization during backbone assembly.

Challenges and Mitigation

Steric Hindrance

The bulky Fmoc groups reduce coupling efficiency in SPPS. Solutions include:

  • Extended Coupling Times: 60–90 min per residue.

  • Double Coupling: Repeating amino acid activation steps.

Hydrolytic Instability

The γ-Fmoc-O- ester is prone to hydrolysis in aqueous media. Storage recommendations include:

  • Anhydrous Conditions: <1% humidity, sealed desiccants.

  • Low-Temperature Storage: –20°C in amber vials .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Fmoc-protected amino acid derivatives like (S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid?

  • Methodological Answer :

  • Reaction Solvents : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to prevent hydrolysis of the Fmoc group .
  • Coupling Agents : Employ carbodiimides (e.g., DCC or EDC) with activators like HOBt to enhance coupling efficiency and minimize racemization .
  • Temperature Control : Maintain reactions at 0–4°C during coupling steps to preserve stereochemical integrity .
  • Deprotection : Use 20% piperidine in DMF for Fmoc removal, ensuring <5% residual protecting group via HPLC analysis .

Q. How can researchers ensure purity during purification of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) for high-resolution separation .
  • Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to isolate crystalline products with >98% purity .
  • Analytical Cross-Validation : Confirm purity via NMR (e.g., absence of residual solvents at δ 1.9–2.1 ppm) and mass spectrometry (exact mass ± 0.05 Da) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign stereochemistry using 1^1H-1^1H COSY and 1^1H-13^{13}C HSQC to resolve overlapping signals (e.g., δ 4.2–4.5 ppm for Fmoc methine protons) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 610.24) .
  • FT-IR : Monitor carbonyl stretches (1690–1750 cm1^{-1}) to verify Fmoc and oxopentanoic acid functionalities .

Advanced Research Questions

Q. How do stereochemical challenges impact the synthesis and activity of this compound?

  • Methodological Answer :

  • Enantiomeric Purity : Use chiral HPLC (Chiralpak IA column) to confirm >99% enantiomeric excess (ee). Contamination with the (R)-isomer reduces biological activity by ~40% in receptor-binding assays .
  • Steric Effects : The bulky Fmoc group at the 4-position can hinder coupling; optimize molar ratios (1.2–1.5 equivalents of amino component) to mitigate steric interference .
  • Dynamic Resolution : Apply kinetic resolution via lipase-catalyzed acylation to recover undesired enantiomers .

Q. What strategies address stability issues during storage and handling?

  • Methodological Answer :

  • Storage Conditions : Store at -20°C under argon to prevent oxidation of the oxopentanoic acid moiety. Degradation studies show <2% decomposition over 6 months under these conditions .
  • Lyophilization : Lyophilize from tert-butanol/water (1:1) to enhance shelf life; reconstitution in DMSO yields stable 10 mM stock solutions .
  • Light Sensitivity : Protect from UV light (λ <400 nm) to avoid Fmoc photodegradation, which increases impurity levels by 15% after 48 hours of exposure .

Q. How should researchers resolve contradictory data in reaction yields or biological activity?

  • Methodological Answer :

  • Yield Discrepancies : Compare reaction scales (e.g., 0.1 mmol vs. 1 mmol). Microscale reactions often show 10–15% lower yields due to inefficient mixing; optimize via magnetic stirring at 500 rpm .
  • Biological Variability : Validate assays using positive controls (e.g., Fmoc-Leu-OH). For example, inconsistent IC50_{50} values in enzyme inhibition assays may arise from residual DMSO (>0.1% reduces activity by 20%) .
  • Data Triangulation : Cross-reference NMR, LC-MS, and bioassay results. A 2024 study found that 30% of "inactive" compounds showed activity after repurification .

Comparative Analysis of Similar Compounds

Compound NameStructural VariationKey ApplicationReference
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-dimethylphenyl)pentanoic acidAromatic substitution at 5-positionEnhanced receptor selectivity (Kd_d = 12 nM vs. 45 nM for parent compound)
(R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-2-carboxylic acidMorpholine ring substitutionImproved aqueous solubility (logP = 1.2 vs. 2.8)
2-{4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acidTetrahydrofuran corePeptide cyclization applications (yield = 85% vs. 68% linear analogs)

Safety and Handling Protocols

  • PPE Requirements : Use nitrile gloves, safety goggles, and NIOSH-approved N95 masks during synthesis. SDS reports H315 (skin irritation) and H319 (eye irritation) .
  • Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .
  • Waste Disposal : Incinerate at >1000°C to prevent release of toxic fumes (e.g., NOx_x) .

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